3-Butoxy-1-propanol chemical structure and properties
3-Butoxy-1-propanol chemical structure and properties
An In-Depth Technical Guide to 3-Butoxy-1-propanol: Structure, Properties, and Applications
Introduction
3-Butoxy-1-propanol, also known under various synonyms such as n-Butoxypropanol and Propylene glycol mono-n-butyl ether, is a versatile glycol ether recognized for its unique combination of solvency, coupling ability, and moderate evaporation rate.[1][2] With the chemical formula C7H16O2, this colorless liquid possesses an amphiphilic nature, containing both a hydrophilic primary alcohol group and a hydrophobic butyl ether group.[1][2][3] This structure is fundamental to its utility across a spectrum of industries, from advanced electronics manufacturing to its role as a key intermediate in pharmaceutical synthesis.[1] This guide provides a comprehensive technical overview of its chemical structure, core physicochemical properties, synthesis methodologies, and critical applications for professionals in research and drug development.
Nomenclature and Identification
A clear understanding of a compound's identifiers is crucial for accurate sourcing, regulatory compliance, and scientific communication.
| Identifier | Value | Source |
| IUPAC Name | 3-butoxypropan-1-ol | [2][4] |
| CAS Number | 10215-33-5 | [1][3] |
| Molecular Formula | C7H16O2 | [1][3][4] |
| Molecular Weight | 132.20 g/mol | [1][3][4] |
| Synonyms | n-Butoxypropanol, Propylene glycol mono-n-butyl ether, Dowanol 37B | [1][2] |
Chemical Structure and Physicochemical Properties
The molecular architecture of 3-Butoxy-1-propanol dictates its physical behavior and application potential. It consists of a propyl chain with a primary alcohol (-OH) group at one end (position 1) and a butoxy (CH3(CH2)3O-) group at the other (position 3). This linear structure minimizes steric hindrance and contributes to its effective solvency.
Caption: Chemical structure of 3-Butoxy-1-propanol (C7H16O2).
The interplay between the hydrogen-bonding capability of the alcohol group and the non-polar nature of the butyl chain results in a balanced set of properties, making it an excellent choice as a coupling agent and solvent for formulations containing both hydrophilic and hydrophobic components.
Core Physicochemical Data
The following table summarizes the key quantitative properties of 3-Butoxy-1-propanol, which are critical for experimental design, process modeling, and safety assessments.
| Property | Value | Source |
| Appearance | Colorless liquid with an ether-like odor | [1] |
| Density | 0.893 g/cm³ | [1][3] |
| Boiling Point | 170.1 - 171 °C | [1][3][5] |
| Melting Point | -100 °C | [1][3] |
| Flash Point | 58.9 - 63 °C | [1][3][5] |
| Vapor Pressure | 0.0472 mmHg at 25°C | [3] |
| Refractive Index | 1.4174 | [1][3] |
| Water Solubility | Partially miscible / Moderate | [1][5] |
Synthesis Methodology: Williamson Ether Synthesis
A common and logical route for the synthesis of 3-Butoxy-1-propanol is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. For this specific molecule, two primary pathways are viable, with the choice often depending on the availability and cost of the starting materials. Pathway A, reacting sodium butoxide with 3-chloro-1-propanol, is often preferred as primary alkyl halides are highly reactive and less prone to elimination side reactions.
Caption: Williamson ether synthesis workflow for 3-Butoxy-1-propanol.
Experimental Protocol: Synthesis via Pathway A
This protocol outlines a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Preparation of Sodium Butoxide:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) as the solvent.
-
Carefully add sodium hydride (NaH), a strong base, to the flask under a nitrogen atmosphere.
-
Slowly add 1-butanol dropwise to the stirred suspension of NaH in THF. The deprotonation is exothermic and will result in the evolution of hydrogen gas. The reaction is complete when gas evolution ceases. The resulting solution contains the sodium butoxide nucleophile.
-
Causality Note: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol to the alkoxide without competing reactions. The anhydrous conditions are critical as water would quench the base.
-
-
Nucleophilic Substitution Reaction:
-
To the freshly prepared sodium butoxide solution, slowly add 3-chloro-1-propanol dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Causality Note: The reaction proceeds via an SN2 mechanism, where the butoxide ion attacks the carbon atom bearing the chlorine, displacing it. Heating provides the necessary activation energy for the reaction.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water to destroy any unreacted NaH.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether) and water. The organic layer will contain the desired product.
-
Wash the combined organic layers with brine to remove residual water, then dry over an anhydrous salt like magnesium sulfate (MgSO4).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Purification and Validation:
-
The crude product is purified by fractional distillation under reduced pressure to obtain pure 3-Butoxy-1-propanol.
-
Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy (to confirm the structure), FT-IR spectroscopy (to verify the presence of the -OH group and C-O-C ether linkage), and GC-MS (to confirm molecular weight and purity).
-
Industrial and Research Applications
The physicochemical properties of 3-Butoxy-1-propanol make it a high-value compound in several advanced fields.
-
Pharmaceutical Intermediate: Its chemical structure serves as a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The primary alcohol group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a reactive handle for further molecular elaboration.[1] Its low toxicity profile is an advantage in processes where biocompatibility is crucial.[1]
-
Coatings and Adhesives: In coating formulations, it acts as a coalescing agent, facilitating the formation of a continuous film in latex paints.[6] Its moderate evaporation rate allows for controlled drying, preventing defects in the final film. Its solvency for a wide range of resins makes it a valuable component in both solvent-based and water-reducible coatings.[6]
-
Cleaning and Electronics: The compound's ability to dissolve both oils and greases while being partially miscible with water makes it an excellent solvent and coupling agent in heavy-duty industrial and household cleaners.[6][7] In the electronics industry, its high solvency and controlled evaporation are ideal for degreasing and cleaning delicate components without leaving performance-impairing residues.[1]
-
Agrochemical Formulations: It is used as a coupling agent in water-based agricultural formulations, where it helps to improve the solubility and stability of active ingredients in pesticide systems, enhancing spray dispersion and wetting.[6]
Safety, Handling, and Toxicology
Proper handling of 3-Butoxy-1-propanol is essential to ensure laboratory and industrial safety.
-
Hazards Identification: It is a flammable liquid and vapor.[8] It is classified as causing skin irritation and serious eye irritation. Inhalation may cause drowsiness or dizziness.[8][9]
-
Handling and Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources.[10] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[8]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and face protection during handling.
-
-
First Aid Measures:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice.[10]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][10]
-
Ingestion: Rinse mouth. Call a doctor if you feel unwell.[10]
-
-
Toxicological Data:
-
Acute oral toxicity (LD50) in rats is reported as >2,000 mg/kg, indicating it shall not be classified as acutely toxic via ingestion.[10]
-
Acute dermal toxicity (LD50) in rabbits is reported as 3,100 mg/kg.
-
Conclusion
3-Butoxy-1-propanol is a glycol ether with a well-characterized profile of properties that make it highly effective for specialized applications. Its balanced solvency, coupling capabilities, and role as a chemical intermediate underscore its importance in fields ranging from coatings to pharmaceuticals. A thorough understanding of its chemical structure, synthesis, and safety protocols, as detailed in this guide, is paramount for its effective and safe utilization in research and development.
References
- Exploring 3-Butoxypropan-1-ol: Properties and Applic
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- Propylene glycol n-butyl ether (PNB) - South City Petrochem – SCP. (URL: )
- PROPYLENE GLYCOL T-BUTYL ETHER - CAMEO Chemicals - NOAA. (URL: )
- Propylene Glycol Ethers - J R Hess Company, Inc. (URL: )
- PROPYLENE GLYCOL N-BUTYL ETHER -
- Propylene Glycol Normal Butyl Ether / Normal Butoxy Propanol - Saiper Chemicals. (URL: )
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- Butoxypropanol, CAS 5131-66-8 - Interst
- Safety Data Sheet: 3-butoxypropan-2-ol - Carl ROTH. (URL: )
- Sigma-Aldrich - SAFETY D
- SAFETY D
- Safety D
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